molecular formula C20H23N5O4 B2702905 ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848682-76-8

ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2702905
CAS No.: 848682-76-8
M. Wt: 397.435
InChI Key: NKZIHZXHUSEGLD-UHFFFAOYSA-N
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Description

Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a heterocyclic compound featuring a fused purino-pyrimidine core with a 1-methyl group, a 9-(4-methylphenyl) substituent, and an ethyl acetate side chain. This analysis focuses on comparing its structural and synthetic features with analogous compounds derived from diverse sources.

Properties

IUPAC Name

ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-5-11-24(16)19)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZIHZXHUSEGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components, including the purine-like core and ester functionality. The molecular formula is C18H20N4O4C_{18}H_{20}N_4O_4 with a molecular weight of approximately 368.38 g/mol.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antioxidant Properties : The presence of dioxo groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific kinases involved in cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer effects of ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate. For instance:

  • In vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The compound was found to induce apoptosis via the intrinsic pathway, marked by increased levels of cytochrome c and activation of caspases.

Neuroprotective Effects

Research also suggests potential neuroprotective effects:

  • Oxidative Stress Reduction : In models of neurodegenerative diseases, the compound exhibited a capacity to reduce markers of oxidative stress.
  • Inflammation Modulation : It appears to modulate inflammatory pathways, potentially offering benefits in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObservationsReference
AntitumorBreast Cancer Cell LinesSignificant reduction in cell viability
NeuroprotectionNeurodegenerative ModelsReduced oxidative stress markers
Enzyme InhibitionKinase Activity AssaysInhibition of specific kinases

Notable Research Findings

  • Antitumor Efficacy :
    • A study reported that treatment with this compound resulted in a dose-dependent decrease in tumor growth in xenograft models.
  • Neuroprotective Mechanisms :
    • Another study highlighted that the compound could activate Nrf2 signaling pathways, enhancing cellular antioxidant defenses and providing neuroprotection against excitotoxicity.
  • Synergistic Effects :
    • Research indicated that combining this compound with standard chemotherapeutic agents could enhance overall efficacy while reducing side effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of purine and pyrimidine compounds exhibit notable anticancer properties. Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as leukemia and breast cancer .

Antiviral Properties

This compound's structural similarity to nucleosides positions it as a candidate for antiviral drug development. Research has shown that modifications in the purine and pyrimidine rings can enhance antiviral activity against viruses such as HIV and hepatitis C. In vitro studies have indicated that this compound exhibits promising activity against viral replication .

Biochemistry

Enzyme Inhibition Studies

This compound has been evaluated for its role as an inhibitor of specific enzymes involved in nucleotide metabolism. Its inhibitory effect on enzymes such as dihydrofolate reductase (DHFR) has been documented, which is crucial for DNA synthesis and cell division. This inhibition could lead to therapeutic applications in treating conditions related to excessive cell proliferation .

Binding Affinity Studies

The compound's binding affinity to various biological targets has been assessed using molecular docking studies. These studies reveal that this compound interacts effectively with target proteins involved in metabolic pathways, potentially leading to innovative therapeutic strategies .

Material Science

Photocurable Resins

Recent developments have explored the use of this compound in the formulation of photocurable resins. Its unique chemical structure allows it to act as a photoinitiator in UV-curable coatings and adhesives. This application is particularly relevant in the manufacturing of durable materials with enhanced mechanical properties .

Nanocomposite Materials

The integration of this compound into nanocomposite materials has shown promise in improving the thermal and mechanical properties of polymers. Studies have indicated that incorporating this compound can enhance the performance of polymer matrices used in various industrial applications .

Data Summary

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antiviral PropertiesInhibits viral replication
BiochemistryEnzyme Inhibition StudiesInhibits dihydrofolate reductase
Binding Affinity StudiesEffective interaction with metabolic targets
Material SciencePhotocurable ResinsActs as a photoinitiator
Nanocomposite MaterialsImproves thermal and mechanical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s fused purino-pyrimidine core distinguishes it from simpler pyrimidine derivatives. Key structural comparisons include:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Core: Pyrimidine (non-fused). Substituents: Thioether, thietan-3-yloxy, and ethyl acetate. Key Differences: The sulfur-containing groups in this analogue likely increase lipophilicity compared to the oxygen-dominated substituents in the target compound. The absence of a fused purine ring reduces steric hindrance and alters electronic properties.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core: Imidazo[1,2-a]pyridine (non-fused bicyclic system). Substituents: Nitrophenyl, cyano, and diethyl dicarboxylate. Key Differences: The nitro and cyano groups enhance electron-withdrawing effects, contrasting with the electron-donating 4-methylphenyl group in the target compound. This difference may influence solubility and reactivity.

9-Substituted Pyrimidine Derivatives ()

  • Core : Pyrimidine with hexahydro-dipyrimidine extensions.
  • Substituents : Aromatic aldehydes.
  • Key Differences : The lack of a fused purine system and the presence of sulfur (in thioxo groups) differentiate these compounds in terms of hydrogen-bonding capacity and metabolic stability.

Physicochemical and Analytical Properties

Property Target Compound Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Spirocyclic Diazaspiro Compounds ()
Core Structure Purino[7,8-a]pyrimidine (fused) Pyrimidine Diazaspiro[4.5]decene
Key Substituents Ethyl acetate, methylphenyl Thietan-3-yloxy, thioether Trifluoromethyl, carboxamide
Molecular Weight Not reported Not explicitly calculated ~749 g/mol (LCMS: m/z 749 [M+H]+)
Spectral Data Not provided IR, NMR, and HRMS reported LCMS and HPLC retention time (1.58 min)
Polarity Likely moderate (due to ester/dioxo) Higher lipophilicity (S-containing groups) High polarity (carboxamide, trifluoromethyl)

Functional Implications

  • Solubility : The target compound’s ester and dioxo groups may enhance aqueous solubility compared to sulfur-containing analogues (e.g., ). However, the fused aromatic system could counteract this by increasing hydrophobicity.
  • Synthetic Complexity: The fused purino-pyrimidine core likely requires multi-step synthesis, contrasting with simpler pyrimidine derivatives ().

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